molecular formula C23H32N2O3S B2495111 N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide CAS No. 2108576-04-9

N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide

Cat. No. B2495111
M. Wt: 416.58
InChI Key: JFNVMNBZXBHRMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the reaction of adamantan-1-yl derivatives with various reagents to yield compounds with potential antimicrobial and anti-proliferative activities. A notable method includes the reaction of 4-(adamantan-1-yl)-3-thiosemicarbazide with aromatic aldehydes to produce thiosemicarbazones, which have displayed marked broad spectrum antibacterial activities and significant generalized anti-proliferative activity against tested cell lines (Al-Mutairi et al., 2019).

Molecular Structure Analysis

The molecular structure and crystallographic analysis of adamantan-1-yl derivatives reveal varied molecular conformations and intermolecular interactions, including hydrogen bonds. Such analyses highlight the role of different groups (e.g., nitro, bromo) on the molecular interactions and stability of compounds (Al-Mutairi et al., 2021).

Chemical Reactions and Properties

Research indicates the versatility of adamantan-1-yl derivatives in undergoing various chemical reactions, including cyclization and rearrangement, to form structurally diverse and biologically active compounds. These reactions underscore the compound's potential in generating chemotherapeutic agents with specific molecular targets (Shadrikova et al., 2020).

Physical Properties Analysis

The physical properties, including solubility and thermal stability, of adamantan-1-yl containing compounds, such as polyamide-imides, have been characterized. These materials exhibit good solubility in various organic solvents and high thermal stability, making them suitable for advanced material applications (Liaw & Liaw, 2001).

Chemical Properties Analysis

Adamantan-1-yl derivatives have been explored for their chemical properties, particularly their role as inhibitors for various biological targets. These compounds exhibit a broad range of inhibitory potencies, with their structure-activity relationships offering insights into the design of potent inhibitors for specific enzymes or receptors (Khalid et al., 2014).

Scientific Research Applications

Synthesis and Characterization

N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide and its derivatives have been explored in various scientific research contexts. One study focused on the synthesis and characterization of new polyamide-imides containing pendant adamantyl groups, showcasing the utility of adamantyl-containing compounds in creating materials with desirable thermal and mechanical properties (Liaw & Liaw, 2001).

Antimicrobial and Anti-Proliferative Activities

Research has been conducted on the synthesis of adamantyl derivatives, including those related to N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide, to evaluate their antimicrobial and anti-proliferative activities. These compounds have shown significant broad-spectrum antibacterial activities and anti-proliferative activity against human tumor cell lines, indicating their potential in medical applications (Al-Mutairi et al., 2019).

Reactivity Properties and Adsorption Behavior

The reactivity properties and adsorption behavior of triazole derivatives containing the adamantyl group have been investigated using computational studies. These studies provide insights into the stability and interaction mechanisms of such compounds, which could be relevant for pharmaceutical applications (Al-Ghulikah et al., 2021).

Anti-Dengue Virus Activity

Another study focused on the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and its derivatives, aiming to assess their activity against the dengue virus. This research highlights the potential of such compounds in developing treatments for viral infections (Joubert et al., 2018).

Anti-Acetylcholinesterase Activity

The anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been explored, with certain compounds demonstrating potent inhibitory effects. This suggests potential applications in treating conditions such as Alzheimer's disease (Sugimoto et al., 1990).

Gastrointestinal Motility Enhancement

Benzamide derivatives, including those related to the compound of interest, have been synthesized and evaluated for their ability to enhance gastrointestinal motility. These findings indicate potential therapeutic uses in treating gastrointestinal disorders (Sonda et al., 2004).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new reactions the compound could be used in, or new applications for the compound.


properties

IUPAC Name

N-(1-adamantyl)-4-benzylsulfonylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S/c26-22(24-23-13-18-10-19(14-23)12-20(11-18)15-23)25-8-6-21(7-9-25)29(27,28)16-17-4-2-1-3-5-17/h1-5,18-21H,6-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNVMNBZXBHRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1S,3s)-adamantan-1-yl)-4-(benzylsulfonyl)piperidine-1-carboxamide

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